Methyl (2-fluoro-5-hydroxybenzyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and a glycine ester moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-fluoro-5-hydroxybenzyl)glycinate typically involves the reaction of glycine methyl ester hydrochloride with a fluorinated benzyl alcohol derivative. The reaction is carried out in the presence of a base such as triethylamine and a reducing agent like sodium borohydride . The reaction conditions include stirring at room temperature for a specified duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-fluoro-5-hydroxybenzyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl (2-fluoro-5-hydroxybenzyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-fluoro-5-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-fluoro-4-hydroxybenzyl)glycinate
- Methyl (2-chloro-5-hydroxybenzyl)glycinate
- Methyl (2-bromo-5-hydroxybenzyl)glycinate
Uniqueness
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzyl ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 2-[(2-fluoro-5-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)6-12-5-7-4-8(13)2-3-9(7)11/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
ATHFVLUPZQBRNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.